
Bis(2,2,6,6-tetrametil-3,5-heptanodionato)cobre
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atomic number of base material: 29 Copper
Aplicaciones Científicas De Investigación
Deposición química de vapor de metal-orgánico (MOCVD)
Bis(2,2,6,6-tetrametil-3,5-heptanodionato)cobre(II) (Cu(TMHD)2) se utiliza en la técnica MOCVD, que es un proceso prometedor para la preparación de superconductores de alta temperatura YBa2Cu3O7-δ (YBCO) . Las características de evaporación y la termoestabilidad de Cu(TMHD)2 en todo el proceso deciden la calidad y los resultados reproducibles de la película YBCO .
Síntesis y Caracterización
Cu(TMHD)2 se sintetiza mediante la interacción del hidrato de acetato de cobre con TMHD en solución de metanol, y su estructura se identifica mediante espectroscopía FTIR, 1H NMR y EI-MS .
Análisis de Termoestabilidad
La propiedad térmica y la cinética de descomposición de Cu(TMHD)2 se investigan sistemáticamente mediante métodos de análisis termogravimétrico no isotérmico (TGA) a diferentes velocidades de calentamiento en corrientes de N2 . La energía de activación aparente promedio del proceso de evaporación se evalúa mediante los métodos de Ozawa, Kissinger y Friedman .
Patrones de Evaporación
La posible función de conversión se estima mediante el método de Coats-Redfern para caracterizar los patrones de evaporación y sigue un mecanismo de reacción de límite de fase mediante la ecuación de área de contracción con una energía de activación promedio de 85.1 kJ·mol−1 .
Ligando para Catalizadores Metálicos
2,2,6,6-Tetrametil-3,5-heptanodiona, un componente de Cu(TMHD)2, es un ligando bidentado que se utiliza en la síntesis de complejos estables con iones de lantánidos . Actúa como un ligando estable al aire para catalizadores metálicos en diversas reacciones .
Precursor para la Producción de MOCVD
Cu(TMHD)2 se ha empleado rutinariamente como un precursor conveniente y relativamente económico para la producción de MOCVD del superconductor de alta temperatura óxido de cobre de bario e itrio (YBa2Cu3O7-δ, YBCO) .
Mecanismo De Acción
Target of Action
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper, also known as Copper(2+) bis[(3Z)-2,2,6,6-tetramethyl-5-oxo-3-hepten-3-olate] or COPPER(II)-DPM, is a complex compound with copper as the central atom .
Mode of Action
It’s known that the compound can act as a ligand for metal catalysts . This suggests that it may interact with its targets by coordinating with metal ions, thereby influencing the activity of metalloproteins or metal-dependent enzymes.
Propiedades
Número CAS |
14040-05-2 |
|---|---|
Fórmula molecular |
C22H40CuO4 |
Peso molecular |
432.1 g/mol |
Nombre IUPAC |
copper;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3; |
Clave InChI |
PEMCLTTUCGSLGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Cu+2] |
SMILES isomérico |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Cu] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Cu] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


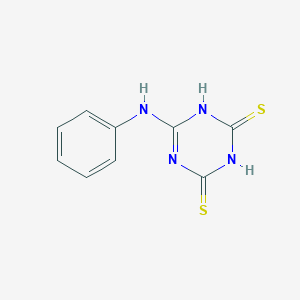
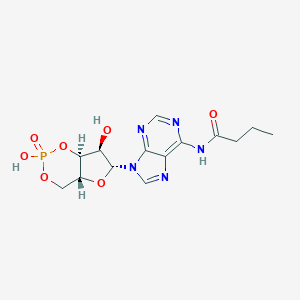
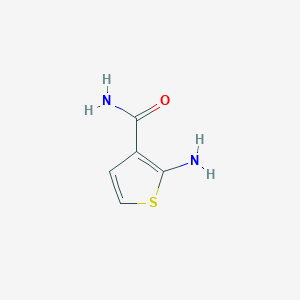
![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)

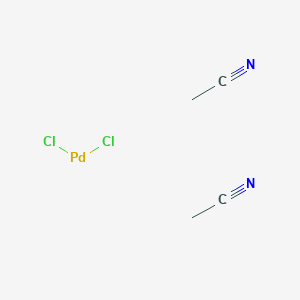
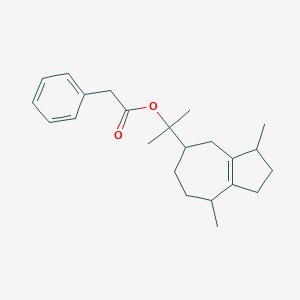

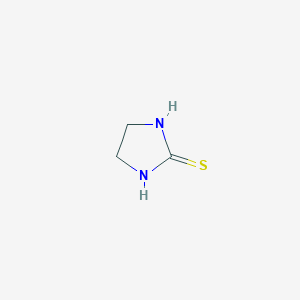

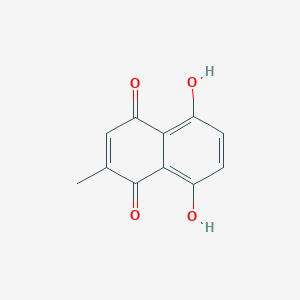
![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)


